molecular formula C11H12F3NO B2720557 3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol CAS No. 672952-06-6

3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol

Cat. No. B2720557
CAS RN: 672952-06-6
M. Wt: 231.218
InChI Key: VIHKSSVAVUUYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol” is a derivative of indole, which is a heterocyclic compound. The indole structure is a combination of a benzene ring and a pyrrole ring. In this compound, the indole is substituted at the 3-position with a trifluoropropan-2-ol group .


Molecular Structure Analysis

The molecular structure of this compound would be based on the indole structure, with a trifluoropropan-2-ol group attached at the 3-position. This would likely have an impact on the compound’s physical and chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, indole compounds are known to undergo a variety of chemical reactions, often involving electrophilic substitution at the C3 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoropropan-2-ol group. The trifluoropropan-2-ol group is highly electronegative, which could influence the compound’s reactivity .

Scientific Research Applications

Organic Synthesis and Fluorination Techniques

Researchers have developed efficient methodologies for difluorohydroxylation of substituted indoles, leading to the synthesis of difluorinated indolin-2-ols. These compounds are produced with good yields using Selectfluor as the electrophilic fluorinating agent, demonstrating the compound's utility in regioselective difluorination reactions under mild conditions (Riyuan Lin et al., 2011).

Catalysis and Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds is crucial in drug development and materials science. A study showcases the novel synthesis of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans via palladium-catalyzed cyclization-isomerization, indicating the compound's potential in synthesizing fluorinated organic molecules (Jiming Zhang et al., 2007).

Antimicrobial Activity

A strategic synthesis of novel difluoromethylated indol-2-ones has been achieved, demonstrating significant antimicrobial activities against various bacteria and fungi. This highlights the potential of 3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol derivatives in medicinal chemistry and as potential therapeutic agents (T. Chundawat et al., 2016).

Material Science and Supramolecular Chemistry

In material science, fluorinated compounds are sought after for their unique properties. Research on hexafluoropropan-2-ol (HFP) solvent systems demonstrates its exceptional properties for stabilizing radical cations, which can be applied in electrophilic aromatic substitution, photochemistry, and spin trapping. This underscores the importance of trifluoropropanol derivatives in designing new materials and studying reaction mechanisms (L. Eberson et al., 1997).

Pharmaceutical Applications and Drug Development

The trifluoropropenyl group, derived from compounds similar to this compound, has shown promising results in drug development. A new approach for introducing the trifluoropropenyl group into molecules, enhancing pharmaceutical activities compared to their non-fluorinated counterparts, exemplifies the compound's potential in creating more effective drugs (A. Ikeda, 2019).

Future Directions

The study and development of novel indole derivatives is a rich field, with potential applications in pharmaceuticals and other areas. This compound, with its unique trifluoropropan-2-ol substitution, could be an interesting subject for future study .

properties

IUPAC Name

3-(2,3-dihydroindol-1-yl)-1,1,1-trifluoropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)10(16)7-15-6-5-8-3-1-2-4-9(8)15/h1-4,10,16H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHKSSVAVUUYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.